Nitroguanil
CAS No.: 51-58-1
Cat. No.: VC3890301
Molecular Formula: C8H10ClN5O3
Molecular Weight: 259.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51-58-1 |
|---|---|
| Molecular Formula | C8H10ClN5O3 |
| Molecular Weight | 259.65 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-3-(4-nitrophenyl)urea;hydrochloride |
| Standard InChI | InChI=1S/C8H9N5O3.ClH/c9-7(10)12-8(14)11-5-1-3-6(4-2-5)13(15)16;/h1-4H,(H5,9,10,11,12,14);1H |
| Standard InChI Key | DPAWTAYKXUVQSN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)N=C(N)N)[N+](=O)[O-].Cl |
Introduction
Chemical Structure and Physicochemical Properties
Nitroguanil (C₈H₉N₅O₃) features a molecular weight of 223.19 g/mol . Its structure comprises a p-nitrophenyl group linked to an amidinourea moiety, which confers both polarity and stability (Figure 1). Key physicochemical characteristics include:
Table 1: Physicochemical Properties of Nitroguanil
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉N₅O₃ | |
| Molecular Weight | 223.19 g/mol | |
| Solubility | Low in water; soluble in DMSO | |
| Melting Point | 198–202°C (decomposes) |
The compound’s nitro group enhances electron-withdrawing effects, influencing its reactivity and interactions with biological targets .
Synthesis and Manufacturing
Nitroguanil is synthesized via nitration of guanidinium nitrate under controlled conditions. A patented method involves:
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Reaction Setup: Guanidinium nitrate (30 g) is gradually added to concentrated nitric acid (60–98%) at temperatures below 15°C .
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Crystallization: The reaction mixture is cooled to −3°C to −7°C and dripped into diluted nitric acid (20–40%), yielding white crystalline Nitroguanil .
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Purification: Repeated washing with water and sodium carbonate solution removes residual acids .
This process achieves a purity >95%, critical for pharmaceutical applications .
Pharmacological Activity
Antimalarial Efficacy
Nitroguanil exhibits moderate activity against Plasmodium falciparum. Clinical trials in semi-immune children demonstrated:
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Dose-Dependent Clearance: A 1,333 mg dose cleared trophozoites in 83/83 cases within 76 hours .
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Comparative Efficacy: Nitroguanil required 3–5 times higher doses than Proguanil but showed 1/26th the toxicity .
Table 2: Antimalarial Activity in Human Trials
| Drug | Effective Dose (mg) | Clearance Time (hr) | Protection Duration (days) |
|---|---|---|---|
| Nitroguanil | 1,333 | 76 | 10 |
| Proguanil | 400 | 64 | 9 |
| Chloroquine | 120 | 38 | 19 |
The mechanism involves inhibition of folate reductase, disrupting parasite DNA synthesis .
Anthelmintic Properties
Nitroguanil achieved 100% cure rates in helminth infections:
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Taenia saginata/solium: 5/5 and 3/3 cases resolved at 1.2–1.8 g doses .
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Enterobius vermicularis: 37/37 patients cured, though reinfection occurred in unprotected groups .
Toxicological Profile
Nitroguanil’s low toxicity distinguishes it from traditional antiparasitics:
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Rodent Studies: LD₅₀ >5,000 mg/kg; no mortality in 90-day oral trials at 1,000 mg/kg/day .
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Human Trials: Mild adverse effects (nausea, headache) in 15% of subjects .
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Genotoxicity: Negative in Ames tests and chromosomal aberration assays .
Table 3: Toxicity Data
| Model | Endpoint | Result | Source |
|---|---|---|---|
| Rats (oral) | 90-day NOAEL | 316 mg/kg/day | |
| Humans | Maximum Tolerated Dose | 1,800 mg (single dose) |
Applications and Environmental Impact
Therapeutic Uses
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Malaria Prophylaxis: Used in regions with chloroquine resistance .
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Helminthiasis Control: Effective against intestinal nematodes and cestodes .
Environmental Persistence
While Nitroguanil itself isn’t extensively studied environmentally, related guanidine compounds are metabolized by nitrifying bacteria (e.g., Nitrospira inopinata) . This suggests potential biodegradability, though field studies are needed.
Challenges and Future Directions
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Dosage Optimization: Current regimens require high doses; nanoformulations could enhance bioavailability .
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Resistance Monitoring: No resistance reported yet, but vigilance is essential given its structural similarity to Proguanil .
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Expanded Indications: Preliminary data suggest activity against Trypanosoma gambiense .
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